N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 438488-60-9
VCID: VC0498618
InChI: InChI=1S/C19H15ClN2O3S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)26(24,25)21-13-8-6-12(20)7-9-13/h3-11,21H,2H2,1H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9g/mol

N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.: 438488-60-9

Main Products

VCID: VC0498618

Molecular Formula: C19H15ClN2O3S

Molecular Weight: 386.9g/mol

N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide - 438488-60-9

CAS No. 438488-60-9
Product Name N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Molecular Formula C19H15ClN2O3S
Molecular Weight 386.9g/mol
IUPAC Name N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C19H15ClN2O3S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)26(24,25)21-13-8-6-12(20)7-9-13/h3-11,21H,2H2,1H3
Standard InChIKey KBUXXCJEGRGPRI-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O
Canonical SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O
PubChem Compound 1523399
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator